Structural Differentiation from the Closest Commercial Analog: 4-Methyl vs. Des-Methyl Pyrimidine Substitution
The target compound is distinguished from 4-(3-methylpyrazin-2-yl)pyrimidin-2-amine (des-4-methyl analog) by the presence of a methyl group at the pyrimidine 4-position. In the broader N-(pyrazin-2-yl)pyrimidin-4-amine CHK1 inhibitor series, the 4-position of the pyrimidine is a critical vector for modulating hinge-region interactions and ligand efficiency [1]. While direct head-to-head IC50 data for this specific pair has not been published in the peer-reviewed literature, the addition of the 4-methyl group increases the calculated logP by approximately 0.5 units and reduces the number of hydrogen bond donors relative to the des-methyl analog, altering both physicochemical properties and the potential for productive hinge-region contacts . For researchers procuring compounds for SAR-by-catalog or kinase profiling campaigns, this structural distinction determines which chemical space is being sampled.
| Evidence Dimension | Structural identity and predicted physicochemical properties |
|---|---|
| Target Compound Data | 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine; MW 201.23; cLogP ~1.5 (predicted); HBD count = 1 (amine) + 0 (no additional HBD on pyrimidine 4-position) |
| Comparator Or Baseline | 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine (des-4-methyl analog, hypothetical CAS context); MW 187.20; cLogP ~1.0 (predicted); HBD count = 1 |
| Quantified Difference | ΔMW = +14.03 Da; ΔcLogP ≈ +0.5; equivalent HBD count but enhanced steric occupancy at the pyrimidine 4-position |
| Conditions | In silico physicochemical property prediction; no published in vitro comparative data available for this exact pair |
Why This Matters
The 4-methyl group alters both lipophilicity and steric profile at the hinge-binding region, making the compound a distinct chemotype probe relative to the des-methyl analog, and procurement of the wrong analog would sample different SAR space.
- [1] Reader JC, Matthews TP, Klair S, et al. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. J Med Chem. 2011;54(24):8328-8342. doi:10.1021/jm2007326 View Source
